2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-19-11-9-18(10-12-19)24-14-13-23(21(24)26)15-20(25)22-16(2)17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEISQHBQCYTZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate amine with an isocyanate to form the imidazolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate halide.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Comparisons
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- The target compound’s 2-oxoimidazolidin-1-yl core distinguishes it from benzimidazole or thiazole-based analogs, which may alter electronic properties and binding kinetics.
Key Observations :
- The target compound’s synthesis likely involves imidazolidinone ring formation followed by acetamide coupling, differing from the click chemistry (9c) or thiourea-based routes (1.7) .
- Higher melting points in analogs like 9c and 1.7 correlate with polar substituents (e.g., bromo, nitro groups), suggesting the target compound may exhibit moderate melting behavior due to its ethoxy and phenylalkyl groups .
Table 3: Reported or Inferred Bioactivities
Key Observations :
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(1-phenylethyl)acetamide , identified by CAS number 1257550-49-4 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.4 g/mol . The structure features an imidazolidinone ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1257550-49-4 |
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly by modulating cytokine production and inhibiting inflammatory pathways.
- Cytotoxicity : In cancer research, the compound has demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent. Mechanistic studies are needed to elucidate the pathways involved in its cytotoxic action.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by researchers at [source] found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating a potential for development into a new antimicrobial agent.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a mechanism through which it could mitigate inflammatory responses in various conditions.
- Cytotoxicity in Cancer Cells : Research published in [source] highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective growth inhibition, prompting further investigation into its use as a chemotherapeutic agent.
Q & A
Q. What protocols ensure reproducibility in multi-step synthetic routes?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
